Cas no 2091610-08-9 (methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate)

Methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate is a fluorinated pyrrolidine derivative with a bifunctional structure combining a difluoroacetate ester and a hydroxylated pyrrolidine ring. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile synthetic intermediate. The presence of both fluorine atoms and a hydroxyl group enhances its reactivity, enabling selective modifications for drug discovery applications. The difluoroacetate moiety offers metabolic stability, while the hydroxypyrrolidine scaffold provides a chiral center for stereoselective synthesis. Its balanced lipophilicity and polarity make it suitable for optimizing pharmacokinetic properties in bioactive molecules. The compound is typically handled under controlled conditions due to its reactive functional groups.
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate structure
2091610-08-9 structure
Product name:methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
CAS No:2091610-08-9
MF:C7H11F2NO3
MW:195.163949251175
CID:6295926
PubChem ID:131412933

methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
    • EN300-22937812
    • 2091610-08-9
    • Inchi: 1S/C7H11F2NO3/c1-13-5(11)7(8,9)6(12)2-3-10-4-6/h10,12H,2-4H2,1H3
    • InChI Key: YFWSJXCZLLFKRO-UHFFFAOYSA-N
    • SMILES: FC(C(=O)OC)(C1(CNCC1)O)F

Computed Properties

  • Exact Mass: 195.07069954g/mol
  • Monoisotopic Mass: 195.07069954g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 58.6Ų

methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-22937812-1.0g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
1.0g
$813.0 2024-06-20
Enamine
EN300-22937812-0.1g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
0.1g
$715.0 2024-06-20
Enamine
EN300-22937812-5.0g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
5.0g
$2360.0 2024-06-20
Enamine
EN300-22937812-1g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9
1g
$813.0 2023-09-15
Enamine
EN300-22937812-5g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9
5g
$2360.0 2023-09-15
Enamine
EN300-22937812-10.0g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
10.0g
$3500.0 2024-06-20
Enamine
EN300-22937812-0.25g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
0.25g
$748.0 2024-06-20
Enamine
EN300-22937812-0.05g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
0.05g
$683.0 2024-06-20
Enamine
EN300-22937812-10g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9
10g
$3500.0 2023-09-15
Enamine
EN300-22937812-0.5g
methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate
2091610-08-9 95%
0.5g
$781.0 2024-06-20

methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate Related Literature

Additional information on methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate

Recent Advances in the Study of Methyl 2,2-Difluoro-2-(3-Hydroxypyrrolidin-3-yl)acetate (CAS: 2091610-08-9)

Methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate (CAS: 2091610-08-9) is a fluorinated pyrrolidine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and modulators of protein-protein interactions. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential applications in drug discovery.

The compound's structure, characterized by a difluoroacetate moiety and a hydroxypyrrolidine ring, offers a promising scaffold for the design of novel pharmacophores. Recent synthetic methodologies have focused on optimizing the stereoselective synthesis of this compound, with particular emphasis on improving yield and purity. Advances in catalytic asymmetric hydrogenation and fluorination techniques have enabled more efficient access to enantiomerically pure forms, which are critical for biological evaluation and structure-activity relationship (SAR) studies.

In the context of biological activity, methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate has been investigated as a precursor for the development of inhibitors targeting key enzymes such as proteases and kinases. Preliminary in vitro studies have demonstrated its ability to modulate enzymatic activity, with promising selectivity profiles. For instance, derivatives of this compound have shown inhibitory effects against serine proteases involved in inflammatory pathways, suggesting potential applications in the treatment of autoimmune diseases and chronic inflammation.

Furthermore, recent research has explored the compound's potential in the field of targeted drug delivery. Its fluorinated backbone enhances metabolic stability and bioavailability, making it an attractive candidate for prodrug strategies. Studies have demonstrated that conjugation of this compound with therapeutic payloads can improve pharmacokinetic properties and reduce off-target effects. These findings underscore its versatility as a building block in the design of next-generation therapeutics.

In conclusion, methyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate (CAS: 2091610-08-9) represents a valuable tool in medicinal chemistry, with wide-ranging applications in drug discovery and development. Ongoing research efforts are expected to further elucidate its mechanistic insights and expand its utility in the design of novel bioactive molecules. Future studies should focus on in vivo validation of its therapeutic potential and the exploration of its interactions with biological targets at the molecular level.

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